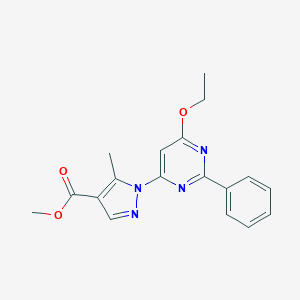![molecular formula C11H9ClN4S B287516 6-(3-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287516.png)
6-(3-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of triazolo-thiadiazoles, which are known for their diverse biological activities.
作用機序
The mechanism of action of 6-(3-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that the compound may exert its biological effects by interacting with specific receptors or enzymes in the body. For example, it has been suggested that the compound may inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This could potentially lead to an increase in acetylcholine levels in the brain, which may improve cognitive function.
Biochemical and Physiological Effects
Studies have shown that 6-(3-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits a range of biochemical and physiological effects. For example, it has been reported to have antioxidant properties, which could potentially protect cells from oxidative damage. The compound has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases such as arthritis.
実験室実験の利点と制限
One of the advantages of using 6-(3-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse biological activities. This makes it a useful compound for investigating a range of different research questions. However, one limitation is that the compound may have variable solubility in different solvents, which could affect its bioavailability and activity.
将来の方向性
There are many potential future directions for research on 6-(3-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the compound's potential use in the treatment of neurodegenerative diseases. Further studies are needed to investigate the compound's mechanism of action and its potential efficacy in animal models of these diseases. Another area of interest is the compound's potential use as an antimicrobial agent. Studies are needed to investigate the compound's activity against different types of bacteria and fungi, as well as its potential toxicity and safety in vivo. Additionally, further studies are needed to investigate the compound's potential use in cancer therapy, and to explore its potential use in combination with other anticancer agents.
合成法
The synthesis of 6-(3-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. The most common method involves the condensation of 3-amino-5-methyl-1,2,4-triazole with 3-(chloromethyl)benzyl chloride in the presence of sodium ethoxide. The resulting intermediate is then treated with thiourea and potassium hydroxide to give the final product. The purity and yield of the compound can be improved by recrystallization from an appropriate solvent.
科学的研究の応用
6-(3-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential therapeutic applications. It has been reported to exhibit a wide range of biological activities, including anticancer, antifungal, antimicrobial, and anticonvulsant properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
製品名 |
6-(3-Chlorobenzyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C11H9ClN4S |
分子量 |
264.73 g/mol |
IUPAC名 |
6-[(3-chlorophenyl)methyl]-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C11H9ClN4S/c1-7-13-14-11-16(7)15-10(17-11)6-8-3-2-4-9(12)5-8/h2-5H,6H2,1H3 |
InChIキー |
FWHWVLOUUXDIKL-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)CC3=CC(=CC=C3)Cl |
正規SMILES |
CC1=NN=C2N1N=C(S2)CC3=CC(=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Ethyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287434.png)
![6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287436.png)
![6-(4-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287437.png)
![6-(3,5-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287438.png)
![6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287440.png)
![6-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287442.png)
![Methyl4-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenylether](/img/structure/B287443.png)
![Methyl 4-({3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl)phenyl ether](/img/structure/B287446.png)
![6-(2-Methylbenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287447.png)
![ethyl 1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B287449.png)
![1-{1-[6-(3,4-dimethylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-5-methyl-1H-pyrazol-4-yl}ethanone](/img/structure/B287450.png)
![Methyl 3-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl ether](/img/structure/B287452.png)
![3-[3-(3,5-Dimethylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B287454.png)
